molecular formula C9H11NO4 B3356791 Propanedioic acid, 1H-pyrrol-2-yl-, dimethyl ester CAS No. 68940-77-2

Propanedioic acid, 1H-pyrrol-2-yl-, dimethyl ester

Cat. No.: B3356791
CAS No.: 68940-77-2
M. Wt: 197.19 g/mol
InChI Key: LELXHBYLNOSTCA-UHFFFAOYSA-N
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Description

Propanedioic acid, 1H-pyrrol-2-yl-, dimethyl ester is an organic compound with the molecular formula C9H11NO4. It is a derivative of propanedioic acid (malonic acid) and contains a pyrrole ring, making it an interesting compound for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid, 1H-pyrrol-2-yl-, dimethyl ester can be synthesized through the esterification of propanedioic acid with 1H-pyrrole-2-carboxylic acid in the presence of methanol and a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts and advanced purification techniques such as distillation and crystallization are common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 1H-pyrrol-2-yl-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products Formed

    Oxidation: this compound can be converted to propanedioic acid, 1H-pyrrol-2-yl-.

    Reduction: The ester groups can be reduced to form propanedioic acid, 1H-pyrrol-2-yl-, diol.

    Substitution: Various substituted pyrrole derivatives can be formed depending on the electrophilic reagent used.

Scientific Research Applications

Propanedioic acid, 1H-pyrrol-2-yl-, dimethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of propanedioic acid, 1H-pyrrol-2-yl-, dimethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes and receptors in biological systems. The pyrrole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Propanedioic acid, dimethyl ester: Lacks the pyrrole ring, making it less versatile in biological applications.

    Propanedioic acid, 1H-pyrrol-2-yl-: The non-esterified form, which has different solubility and reactivity properties.

    Indole derivatives: Share the heterocyclic structure but have different functional groups and biological activities.

Uniqueness

Propanedioic acid, 1H-pyrrol-2-yl-, dimethyl ester is unique due to its combination of the propanedioic acid backbone and the pyrrole ring. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research in various fields.

Properties

IUPAC Name

dimethyl 2-(1H-pyrrol-2-yl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-8(11)7(9(12)14-2)6-4-3-5-10-6/h3-5,7,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELXHBYLNOSTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CN1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438894
Record name Propanedioic acid, 1H-pyrrol-2-yl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68940-77-2
Record name Propanedioic acid, 1H-pyrrol-2-yl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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